Silybin

Catalog No.
S1799555
CAS No.
802918-57-6
M.F
C25H22O10
M. Wt
482.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silybin

CAS Number

802918-57-6

Product Name

Silybin

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

Molecular Formula

C25H22O10

Molecular Weight

482.4 g/mol

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1

InChI Key

SEBFKMXJBCUCAI-HKTJVKLFSA-N

SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Synonyms

(2R,3R)-2-[2,3-Dihydro-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one;

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Hepatoprotection

Neuroprotection

Cardioprotection

Antioxidant

Anti-Diabetic

Anti-Inflammatory

Anticancer and Canceroprotective

Hypocholesterolemic Activity

Modulation of Drug Transporters

Antimicrobial Properties

Catalytic Properties

ROS/RNS Inhibition

Pancreas Protection

Kidney Protection

Myocardium Protection

Central Nervous System Protection

Modulation of Endocrine Functions

Modulation of Multidrug Resistance

Silybin, also known as flavobin or silymarin I, is a major bioactive component of the milk thistle plant (Silybum marianum). Its molecular formula is C₁₈H₂₂O₁₀, and it has a molecular weight of approximately 482.441 g/mol. Silybin exists as two stereoisomers: silybin A and silybin B, which differ in the configuration at specific carbon centers. The compound features a complex structure comprising a flavonolignan framework, consisting of a taxifolin unit linked to a phenylpropanoid unit through an oxeran ring. This unique structure contributes to its biological activity and stability under various conditions, although it can be oxidized to form derivatives like 2,3-dehydrosilybin under certain conditions .

The exact mechanism of action of silibin is still under investigation, but several proposed mechanisms contribute to its potential liver-protective effects [, ]:

  • Antioxidant Activity: Silibin's structure suggests it can scavenge free radicals, reducing oxidative stress in liver cells.
  • Membrane Stabilization: Silibin might stabilize the cell membrane of liver cells, protecting them from toxin-induced damage.
  • Protein Synthesis Stimulation: Studies suggest silibin can stimulate the production of proteins essential for liver cell regeneration [].
  • Anti-inflammatory Effects: Silibin may modulate inflammatory pathways, reducing inflammation in the liver.

  • Oxidation: The hydroxyl group at position C-3 can be oxidized to form a ketone, leading to the production of 2,3-dehydrosilybin. This reaction can occur under basic conditions and involves enolization that connects the aromatic systems of rings A and B .
  • Epimerization: Silybin can epimerize at the C-3 position, yielding different stereoisomers. This reaction is catalyzed by Lewis acids and has been studied for its mechanistic pathways .
  • Glucuronidation: In metabolic processes, silybin is glucuronidated primarily at the C-20 and C-7 positions in humans, which enhances its solubility and bioavailability .

Silybin exhibits a range of biological activities:

  • Hepatoprotective Effects: It is well-known for its liver-protective properties, helping to regenerate liver cells and protect against toxins.
  • Antioxidant Activity: Although it does not act as a direct antioxidant in vivo, silybin modulates various biological targets that contribute to oxidative stress reduction.
  • Anticancer Properties: Research indicates that silybin can inhibit cancer cell growth and induce apoptosis in various cancer cell lines, including prostate cancer cells .
  • Anti-inflammatory Effects: Silybin has been shown to modulate inflammatory responses, making it beneficial in conditions like hepatitis and liver cirrhosis .

Silybin can be synthesized through several methods:

  • Natural Extraction: It is primarily extracted from the seeds of Silybum marianum using solvents like ethanol or methanol.
  • Biomimetic Synthesis: This method mimics natural biosynthetic pathways involving oxidative coupling of taxifolin and coniferyl alcohol catalyzed by peroxidase enzymes .
  • Chemical Synthesis: Various chemical approaches have been developed to produce silybin derivatives with improved solubility or bioactivity through modifications at specific hydroxyl groups .

Silybin finds applications in various fields:

  • Pharmaceuticals: It is used as a dietary supplement for liver health and is included in formulations aimed at treating liver diseases.
  • Cosmetics: Due to its antioxidant properties, silybin is utilized in skincare products aimed at reducing oxidative damage .
  • Food Industry: Its potential health benefits have led to its inclusion in functional foods and beverages.

Studies have shown that silybin interacts with various biological molecules:

  • Proteins: It inhibits serine proteases involved in blood coagulation processes .
  • DNA: Research indicates that silybin may bind to DNA in the presence of metal ions like copper(II), affecting cellular processes related to DNA integrity .
  • Enzymatic Pathways: Silybin modulates several enzyme activities related to drug metabolism and detoxification pathways.

Silybin belongs to a class of compounds known as flavonolignans. Other similar compounds include:

CompoundStructure TypeUnique Features
IsosilybinFlavonolignanStructural isomer with different biological activity profiles
SilychristinFlavonolignanExhibits notable antioxidant properties
SilydianinFlavonolignanLess studied but shows potential hepatoprotective effects
2,3-DehydrosilybinOxidized derivativeMore potent anticancer activity than silybin

Silybin's uniqueness lies in its specific stereochemistry and the diverse biological activities attributed to its distinct structural features compared to these related compounds .

Physical Description

Solid

XLogP3

2.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

482.12129689 g/mol

Monoisotopic Mass

482.12129689 g/mol

Heavy Atom Count

35

Melting Point

167 °C

UNII

33X338MNE4

Drug Indication

Currently being tested as a treatment of severe intoxications with hepatotoxic substances, such as death cap (Amanita phalloides) poisoning.

Therapeutic Uses

EXPL THER The 2008 Hepatitis C Antiviral Long-Term Treatment Against Cirrhosis (HALT-C) study, sponsored by the National Institutes of Health (NIH), found that hepatitis C patients who used silymarin had fewer and milder symptoms of liver disease and somewhat better quality of life but no change in virus activity or liver inflammation.
EXPL THER A 2012 clinical trial, cofunded by NCCAM and the National Institute of Diabetes and Digestive and Kidney Diseases, showed that two higher-than-usual doses of silymarin were no better than placebo for chronic hepatitis C in people who had not responded to standard antiviral treatment.
EXPL THER ...laboratory studies suggested that milk thistle may benefit the liver by protecting and promoting the growth of liver cells, fighting oxidation (a chemical process that can damage cells), and inhibiting inflammation. However, results from small clinical trials of milk thistle for liver diseases have been mixed, and two rigorously designed studies found no benefit.
EXPL THER Silymarin has been used in pregnant women who have a bile blockage in the liver, with no toxic effects to the patient or fetus. Silymarin have also been given to children intravenously for mushroom poisoning.
For more Therapeutic Uses (Complete) data for Milk Thistle Extract (16 total), please visit the HSDB record page.

Metabolism Metabolites

Silybin has known human metabolites that include O-demethylated-silybin.

Associated Chemicals

Silymarin; 65666-07-1

Wikipedia

Silibinin

Drug Warnings

Milk thistle may lower blood sugar levels. People with diabetes or hypoglycemia, or people taking drugs or supplements that affect blood sugar levels, should use caution.
Milk thistle can produce allergic reactions, which tend to be more common among people who are allergic to plants in the same family (for example, ragweed, chrysanthemum, marigold, and daisy).
In clinical trials, milk thistle appears to be well tolerated in recommended doses. Occasionally, people report various gastrointestinal side effects.

Use Classification

Cosmetics -> Skin conditioning

Methods of Manufacturing

Milk thistle products may be prepared by extraction with ethyl acetate; other manufacturers use ethyl alcohol extraction. The milk thistle extract used in the /NTP/ studies was prepared from an ethanol/water extract.
Silymarin, which can be extracted from the seeds (fruit) of the milk thistle plant, is believed to be the biologically active part of the herb. The seeds are used to prepare capsules, extracts, powders, and tinctures

General Manufacturing Information

Silybum marianum contains flavonolignans, termed silymarin (SM), that are therapeutic agents for many inflammation-based diseases including atherosclerosis. Oxidation of human low-density lipoprotein was induced by CuSO4 or J774 macrophage cells and measured by the formation of thiobarbituric acid reactive substances (TBARS). SM was extracted by pressurized hot water (PHWE) or ethanol, and the effects of these extracts on TBARS formation were evaluated in comparison with those of SM preparations made from blending masses of individual flavonolignan standards in ratios identical to those of the water and ethanol extracts. Ethanol-extracted SM and its blended counterpart inhibited the generation of TBARS by 82% and 43%, respectively, at 150 umol/L doses. TBARS levels in the presence of 150 umol/L of the PHWE and its blended SM counterpart were reduced by 84% and 38%, respectively. Extracts from milk thistle fruit displayed higher protective effects than blended SM solutions of the same concentration with an identical compositional makeup. The appearance of degradation peaks in the water extract did not create any cytotoxic effects. Results of this study confirm that PHWE can be used to extract flavonolignans from milk thistle and that these extracts may possess therapeutic potential different from or beyond that of traditional organic solvent preparations.
The medicinal ingredient found in milk thistle is silymarin, an extract of milk thistle seeds. It is an antioxidant that protects against cell damage. Silymarin contains 4 compounds: silybin (the most active), isosilybin, silychristin, and silydianin. Most research has studied silymarin or its major compound silybin, instead of the plant in its whole form.

Storage Conditions

Store protected from light.

Interactions

When silybin was given iv to humans within 48 hours of ingesting death cap mushroom, it effectively prevented fatalities.
Pretreatment with silymarin and silybin gives 100% protection against mushroom poisoning in experimental animals.
Antagonizes phentolamine and yohimbine.
Milk thistle (Silybum marianum) has been used in humans for the treatment of liver disease because of its antioxidant properties and its ability to stabilize cell membranes and regulate cell permeability. To investigate possible hepatoprotective effects in birds, standardized extracts (80%) of silymarin from milk thistle were tested in white Carneaux pigeons (Columba livia). Pigeons were separated into 3 groups and fed diets formulated to provide milk thistle at a level of 0, 10, or 100 mg/kg body weight per day. After acclimation, the birds were challenged with B1 aflatoxin (3 mg/kg body weight for 2 consecutive days) by oral gavage. Liver function then was assessed by hematologic testing and plasma biochemical analysis, liver histopathology, and hepatobiliary scintigraphy. Results of histopathology and hepatobiliary scintigraphy showed no protective effects from milk-thistle administration. Aflatoxin challenge resulted in hepatic inflammation and necrosis, biliary-duct hyperplasia, and lymphocyte infiltration. All hepatobiliary scintigraphy elements increased significantly after aflatoxin challenge. Bile acid levels and plasma enzyme concentrations of aspartate aminotransferase, lactate dehydrogenase, alanine aminotransferase, and creatine phosphokinase all increased after aflatoxin exposure and were mostly unchanged with consumption of milk thistle. Only birds fed 10 mg/kg body weight milk thistle showed significant reductions in lactate dehydrogenase, alanine aminotransferase, and creatine phosphokinase concentrations after aflatoxin exposure. Our results show that consumption of milk thistle is not associated with hepatoprotective effects against acute B1 aflatoxin exposure in pigeons.
For more Interactions (Complete) data for Milk Thistle Extract (24 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

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